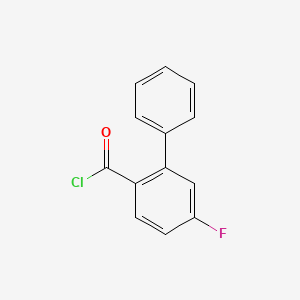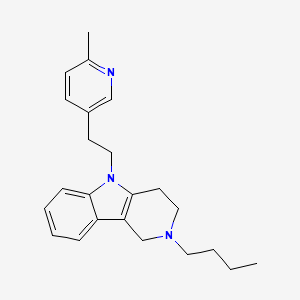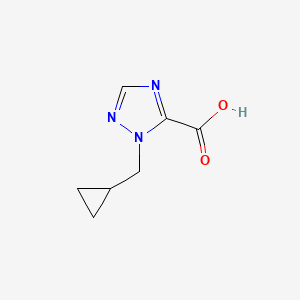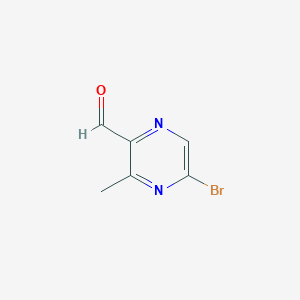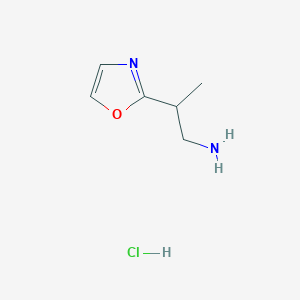
2-Oxazol-2-yl-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazol-2-yl-propylamine hydrochloride is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves cyclodehydration of amino alcohols or amino ketones. For instance, reacting 2-aminopropanol with chloroform in the presence of a base can yield this compound.
Modern Approaches: Recent advancements include the use of transition metal catalysts, such as ruthenium(II) catalysts, to facilitate the cyclization process. These methods offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into its corresponding oxazolone derivatives.
Reduction: Reduction reactions can be used to synthesize related amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxazolone Derivatives: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Functionalized Oxazoles: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Oxazol-2-yl-propylamine hydrochloride is compared with other similar oxazole derivatives:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C6H11ClN2O |
|---|---|
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H |
InChI-Schlüssel |
RAGYNGVJYZTHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=NC=CO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


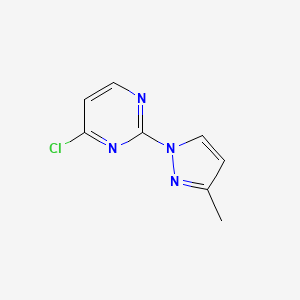

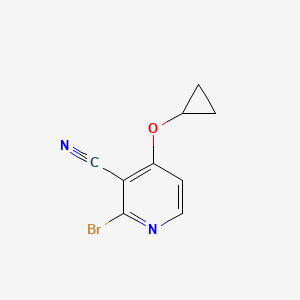
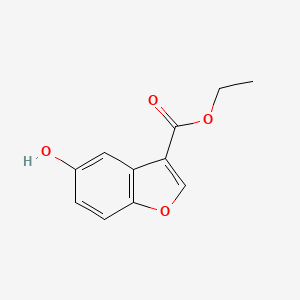


![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
